molecular formula C12H26Cl2Sn B13804887 Dihexyltin dichloride CAS No. 2767-41-1

Dihexyltin dichloride

Cat. No.: B13804887
CAS No.: 2767-41-1
M. Wt: 359.9 g/mol
InChI Key: AXQSJCWCXATTNE-UHFFFAOYSA-L
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Description

Dihexyltin dichloride is an organotin compound with the molecular formula C12H26Cl2Sn It is a member of the organotin family, which consists of tin atoms bonded to organic groups

Preparation Methods

Dihexyltin dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

SnCl4+2C6H13MgBr(C6H13)2SnCl2+2MgBrCl\text{SnCl}_4 + 2 \text{C}_6\text{H}_{13}\text{MgBr} \rightarrow \text{(C}_6\text{H}_{13})_2\text{SnCl}_2 + 2 \text{MgBrCl} SnCl4​+2C6​H13​MgBr→(C6​H13​)2​SnCl2​+2MgBrCl

In industrial settings, this compound can be produced through the direct reaction of hexyl chloride with metallic tin in the presence of a catalyst. This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Dihexyltin dichloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dihexyltin oxide. This reaction typically requires an oxidizing agent such as hydrogen peroxide.

    Reduction: Reduction of this compound can yield dihexyltin hydride. Common reducing agents include lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with nucleophiles. For example, reacting with sodium methoxide can produce dihexyltin dimethoxide.

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields dihexyltin oxide, while reduction with lithium aluminum hydride produces dihexyltin hydride.

Scientific Research Applications

Dihexyltin dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: this compound has been studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research has explored its potential use in anticancer therapies due to its ability to interact with cellular components.

    Industry: It is used in the production of tin-based catalysts and stabilizers for plastics.

Mechanism of Action

The mechanism of action of dihexyltin dichloride involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s ability to form stable complexes with biomolecules is a key factor in its mechanism of action.

Comparison with Similar Compounds

Dihexyltin dichloride can be compared with other organotin compounds such as diphenyltin dichloride and dibutyltin dichloride. While all these compounds share a common tin center, their chemical properties and applications differ due to the nature of the organic groups attached to the tin atom.

    Diphenyltin dichloride: This compound has phenyl groups attached to the tin atom, making it more aromatic and less reactive in certain chemical reactions compared to this compound.

    Dibutyltin dichloride: With butyl groups attached, this compound is more commonly used as a catalyst in industrial processes.

The uniqueness of this compound lies in its hexyl groups, which provide a balance between reactivity and stability, making it suitable for a variety of applications.

References

Properties

CAS No.

2767-41-1

Molecular Formula

C12H26Cl2Sn

Molecular Weight

359.9 g/mol

IUPAC Name

dichloro(dihexyl)stannane

InChI

InChI=1S/2C6H13.2ClH.Sn/c2*1-3-5-6-4-2;;;/h2*1,3-6H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

AXQSJCWCXATTNE-UHFFFAOYSA-L

Canonical SMILES

CCCCCC[Sn](CCCCCC)(Cl)Cl

Origin of Product

United States

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